molecular formula C15H15NO2 B2531930 4'-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine CAS No. 400744-41-4

4'-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine

Cat. No.: B2531930
CAS No.: 400744-41-4
M. Wt: 241.29
InChI Key: IQLAMMATTUERMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification within Biphenyl (B1667301) Derivatives and Heterocyclic Amines

Furthermore, the presence of the amino group (-NH2) on one of the phenyl rings places it in the category of aromatic amines . Specifically, it is a derivative of 4-aminobiphenyl, a well-studied class of compounds. The amino group is a versatile functional group, capable of acting as a base, a nucleophile, and a directing group in electrophilic aromatic substitution reactions.

The dioxolane ring introduces a heterocyclic element to the molecule. The 1,3-dioxolane (B20135) group is a five-membered ring containing two oxygen atoms and is classified as an acetal (B89532) . In this molecule, the dioxolane ring is attached to the second phenyl ring of the biphenyl system. This acetal functionality is often employed as a protecting group for aldehydes and ketones in organic synthesis due to its stability under basic and neutral conditions and its susceptibility to cleavage under acidic conditions.

Significance of Polycyclic Aromatic Amines and Acetals in Molecular Design

Polycyclic aromatic amines (PAAs) , a class to which 4'- chemicalbook.comarctomsci.comDioxolan-2-yl-biphenyl-4-ylamine belongs, are of considerable importance in various fields. The extended π-system of the biphenyl core can impart useful photophysical properties, making such compounds candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amine group can further modulate these electronic properties and provide a site for further functionalization.

Acetals , and specifically cyclic acetals like the dioxolane ring, play a crucial role in modern molecular design, particularly in medicinal chemistry and organic synthesis. Their primary function is often as a protecting group for carbonyl functionalities. This allows for selective reactions to be carried out on other parts of a molecule without affecting the carbonyl group. The dioxolane group is favored for its ease of formation and removal under specific pH conditions. Beyond their role as protecting groups, acetals can also be integral parts of pharmacologically active molecules, influencing their solubility, stability, and binding interactions with biological targets.

Conceptual Framework for Investigating Multi-functional Organic Compounds

The investigation of a multi-functional compound like 4'- chemicalbook.comarctomsci.comDioxolan-2-yl-biphenyl-4-ylamine requires a systematic approach. A robust conceptual framework for such an investigation would typically involve:

Synthesis and Characterization: The development of an efficient and scalable synthetic route is the first step. This would likely involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl core. Full characterization of the synthesized compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to confirm its structure and purity.

Physicochemical Property Evaluation: A detailed study of its physical and chemical properties would follow. This includes determining its melting point, solubility in various solvents, and its electronic properties through techniques like UV-Vis and fluorescence spectroscopy. Computational modeling can also be employed to predict its molecular geometry, electronic structure, and reactivity.

Reactivity Studies: Investigating the reactivity of each functional group is crucial. This would involve exploring reactions of the amino group (e.g., acylation, alkylation), the stability of the dioxolane ring under different conditions, and the potential for further substitution on the aromatic rings.

Exploration of Potential Applications: Based on its structural features and properties, potential areas of application can be hypothesized and tested. For instance, its potential as a building block for polymers, a ligand for metal catalysts, or as a scaffold in drug discovery could be explored.

Research Perspectives and Potential Areas of Exploration for the Compound

While specific research on 4'- chemicalbook.comarctomsci.comDioxolan-2-yl-biphenyl-4-ylamine is limited, its structure suggests several promising avenues for future exploration:

Materials Science: The biphenylamine core is a known chromophore. The influence of the dioxolane substituent on the photophysical properties of the molecule could be investigated to assess its suitability for use in organic electronic devices.

Medicinal Chemistry: The compound could serve as a scaffold for the synthesis of new biologically active molecules. The amine group provides a handle for the attachment of various pharmacophores, while the dioxolane ring could be used as a protected aldehyde that can be revealed at a later synthetic stage or under specific physiological conditions.

Synthetic Chemistry: The compound itself can be a valuable intermediate in multi-step organic synthesis. The orthogonal reactivity of the amine and the protected aldehyde functionality makes it an attractive building block for the construction of more complex molecular architectures.

Catalysis: The amine functionality could be used to coordinate with metal centers, suggesting its potential as a ligand in catalysis. The biphenyl backbone provides a rigid scaffold that can influence the steric and electronic environment of a metal catalyst.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(1,3-dioxolan-2-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14-7-5-12(6-8-14)11-1-3-13(4-2-11)15-17-9-10-18-15/h1-8,15H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLAMMATTUERMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 4 1 2 Dioxolan 2 Yl Biphenyl 4 Ylamine and Its Derivatives

Methodologies for Constructing the Biphenyl-Amine Scaffold

The biphenyl-amine scaffold is the central structural unit of the target molecule. Its synthesis involves two critical transformations: the formation of the carbon-carbon bond linking the two phenyl rings and the formation of the carbon-nitrogen bond for the amino group.

Cross-Coupling Approaches for Biphenyl (B1667301) Formation

Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for constructing the C-C bond in biphenyl derivatives. researchgate.net These reactions typically involve the coupling of an aryl halide or pseudohalide with an organometallic aryl species. rsc.org Several named reactions are widely employed for this purpose, with the choice depending on substrate compatibility, functional group tolerance, and desired efficiency. nih.gov

The Suzuki-Miyaura coupling is one of the most frequently used methods, reacting an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. google.com Other significant methods include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and the Ullmann reaction (a copper-mediated coupling of aryl halides). rsc.orgnih.gov The Negishi coupling, in particular, is noted for its regio- and chemoselectivity. rsc.orgnih.gov

Comparison of Key Cross-Coupling Reactions for Biphenyl Synthesis
Reaction NameCoupling PartnersTypical CatalystKey AdvantagesReferences
Suzuki-Miyaura CouplingAryl Halide + Arylboronic Acid/EsterPalladium Complex (e.g., Pd(PPh₃)₄) + BaseMild conditions, high functional group tolerance, commercially available reagents. rsc.orgnih.govgoogle.com
Stille CouplingAryl Halide + OrganostannanePalladium ComplexTolerant of many functional groups, but toxicity of tin reagents is a concern. rsc.orgnih.gov
Negishi CouplingAryl Halide + Organozinc ReagentPalladium or Nickel ComplexHigh reactivity and selectivity, but organozinc reagents can be moisture-sensitive. rsc.orgnih.gov
Ullmann ReactionTwo Aryl HalidesCopper (often in high temperatures)Classic method, useful for symmetrical biphenyls; harsh conditions can limit scope. nih.gov

Amination Reactions for Aryl-Amine Linkages

The introduction of the amine group onto the biphenyl scaffold is typically achieved through cross-coupling reactions that form a carbon-nitrogen bond. The Buchwald-Hartwig amination is a premier method for this transformation. acs.org This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. The efficiency and scope of the reaction are highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands like XPhos and t-BuBrettPhos often providing the best results. acs.org

Alternatively, copper-catalyzed amination reactions offer a complementary approach. nih.gov These methods can be advantageous for certain substrates, particularly those sensitive to the bases used in palladium-catalyzed systems. The development of specific anionic N¹,N²-diarylbenzene-1,2-diamine ligands has expanded the scope of Cu-catalyzed aminations to include base-sensitive aryl bromides. nih.gov

Introduction and Functionalization of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane ring in the target compound is a cyclic acetal (B89532). chemicalbook.com This functional group is typically formed from a corresponding aldehyde and serves as a stable protecting group that can be removed under acidic conditions to regenerate the carbonyl. wikipedia.org

Acetalization Reactions for Dioxolane Ring Synthesis

The most common method for synthesizing 1,3-dioxolanes is the acid-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with a 1,2-diol, typically ethylene (B1197577) glycol. chemicalbook.comwikipedia.org This reaction is an equilibrium process, and the removal of water is necessary to drive the reaction to completion. Common acid catalysts include p-toluenesulfonic acid (p-TSA), tin(IV) chloride, or other Lewis acids. chemicalbook.comresearchgate.net The reaction can also be performed by reacting an epoxide with a ketone, catalyzed by a Lewis acid. acs.org

Common Catalysts for 1,3-Dioxolane Synthesis
CatalystReactantsTypical ConditionsReferences
p-Toluenesulfonic acid (p-TSA)Aldehyde/Ketone + Ethylene GlycolToluene, with azeotropic removal of water. chemicalbook.comresearchgate.net
Montmorillonite K10 ClayAldehyde + DiolOften used for sterically hindered diols. nih.gov
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Aldehyde/Ketone + Diol (with TMS source)Mild conditions, excellent yields. organic-chemistry.org
Graphene Oxide (GO)Epoxide + KetoneSonochemical (ultrasound-assisted) synthesis. researchgate.netresearchgate.net

Stereoselective Approaches to Dioxolane Structures

When stereochemistry is a consideration, specialized methods are required to control the formation of the dioxolane ring. Stereoselectivity can be achieved by using chiral starting materials, such as enantiopure diols. nih.gov In such cases, the inherent chirality of the diol is transferred to the resulting dioxolane product.

More advanced strategies involve the control of stereocenters during the ring-forming reaction itself. One such method proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of an alkene with a hypervalent iodine reagent. nih.gov The subsequent stereoselective trapping of this cation intermediate with a nucleophile completes the formation of the substituted dioxolane product with high stereocontrol. nih.gov Asymmetric 1,3-dipolar cycloaddition reactions, catalyzed by chiral metal complexes, can also be employed to produce 1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Convergent and Divergent Synthetic Pathways to the Target Compound

Synthesis of a 4-aminophenyl fragment, such as 4-aminophenylboronic acid.

Independent synthesis of a second fragment containing the dioxolane, for example, 1-bromo-4-(1,3-dioxolan-2-yl)benzene (prepared from 4-bromobenzaldehyde and ethylene glycol).

A final Suzuki-Miyaura cross-coupling reaction to join the two fragments and form the final product.

A divergent synthesis begins with a common intermediate that is subsequently elaborated into multiple target compounds. wikipedia.orgresearchgate.net In the context of synthesizing the title compound and its derivatives, a divergent strategy would start from a central biphenyl core that is functionalized differently at each end. For example, one could start with 4-bromo-4'-nitrobiphenyl. From this common intermediate, one pathway would involve the reduction of the nitro group to an amine, while another parallel step would involve converting the bromo group into an aldehyde (e.g., via a Grignard reaction followed by formylation) and subsequent acetalization to form the dioxolane. This strategy allows for the creation of a library of related compounds by modifying the reaction sequences applied to the common precursor. wikipedia.org

Advanced Synthetic Techniques for Analogues and Homologues

The generation of analogues and homologues of 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine can be approached through various advanced synthetic methodologies. These techniques are crucial for introducing structural diversity and, where applicable, controlling the stereochemical outcome of the reactions.

While 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine itself is not chiral, the introduction of substituents at the ortho positions of the biphenyl linkage can lead to atropisomerism, a form of axial chirality arising from restricted rotation around the C-C single bond. youtube.com The synthesis of enantiomerically pure atropisomers often relies on the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter or axis is created, the auxiliary can be removed. In the context of biphenyl synthesis, a chiral auxiliary can be attached to one of the coupling partners prior to the crucial C-C bond formation, for instance, in a Suzuki-Miyaura coupling. For example, a chiral oxazolidinone auxiliary could be attached to one of the aromatic rings to influence the stereochemical outcome of the coupling reaction, leading to an enrichment of one atropisomer.

Chiral Auxiliary TypeExampleApplication in Biphenyl Synthesis
OxazolidinonesEvans AuxiliariesCan be attached to a carboxylic acid function on one of the biphenyl precursors to direct the atroposelective coupling.
Amino Alcohols(1S,2R)-EphedrineCan be used to form chiral directing groups that influence the orientation of the aryl coupling partners.
SulfiniminesEllman's AuxiliaryCan be used to synthesize chiral amines, which can then be incorporated into a biphenyl structure. nih.gov

Asymmetric Catalysis: Asymmetric catalysis involves the use of a chiral catalyst to control the stereoselectivity of a reaction. In the synthesis of axially chiral biphenyls, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed. nih.gov The use of chiral phosphine ligands in these reactions can effectively induce asymmetry and lead to the formation of one enantiomer in excess. nih.gov The choice of ligand is critical and can be tailored to the specific substrates to maximize enantioselectivity.

A plausible strategy for the asymmetric synthesis of an ortho-substituted analogue of 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine would involve an asymmetric Suzuki-Miyaura coupling between an appropriately substituted aniline (B41778) derivative and a phenylboronic acid derivative. The use of a palladium catalyst with a chiral ligand, such as a derivative of BINAP or a chiral phosphoramidite, could control the formation of the chiral axis. sci-hub.se

Chiral Ligand ClassExample LigandPotential Application
Biaryl Diphosphines(S)-BINAPEnantioselective Suzuki-Miyaura coupling to form the biphenyl core.
Ferrocenyl PhosphinesJosiphosAsymmetric cross-coupling reactions to generate atropisomers.
PhosphoramiditesMonoPhosCan be effective in asymmetric Suzuki-Miyaura couplings for certain substrate classes.

The synthesis of 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine is inherently a multi-step process. A logical retrosynthetic analysis would disconnect the molecule at the biphenyl linkage and the dioxolane ring. A key disconnection is the C-C bond of the biphenyl system, which can be formed via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction. researchgate.net This would involve the coupling of a 4-haloaniline derivative with a 4-(1,3-dioxolan-2-yl)phenylboronic acid, or vice versa.

A potential synthetic route is outlined below:

Preparation of 4-(1,3-dioxolan-2-yl)phenylboronic acid: This can be synthesized from 4-formylphenylboronic acid by protection of the aldehyde group as a dioxolane using ethylene glycol and an acid catalyst. organic-chemistry.org

Suzuki-Miyaura Coupling: The prepared boronic acid derivative can then be coupled with a suitable 4-haloaniline, such as 4-bromoaniline, in the presence of a palladium catalyst and a base. researchgate.net

Alternative Route: An alternative approach would involve the Suzuki-Miyaura coupling of 4-aminophenylboronic acid with a halogenated benzaldehyde, followed by the protection of the aldehyde group as a dioxolane.

Key Optimization Parameters:

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand is crucial for the efficiency of the Suzuki-Miyaura coupling. The reaction conditions, including the base, solvent, and temperature, must be carefully screened to achieve high yields and minimize side reactions. ikm.org.my

Protecting Groups: The amine functionality in 4-bromoaniline might need to be protected during the Suzuki-Miyaura coupling to prevent side reactions. A suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, should be chosen that is stable under the coupling conditions and can be removed efficiently without affecting other parts of the molecule. researchgate.net

Purification: Efficient purification methods at each step are essential to ensure the purity of the intermediates and the final product. This may involve chromatography, crystallization, or distillation.

Process Efficiency: For larger-scale synthesis, factors such as reaction time, temperature, and reagent stoichiometry need to be optimized to ensure a safe, cost-effective, and scalable process. whiterose.ac.uk

Step in SynthesisKey ReactionOptimization Considerations
Biphenyl Core FormationSuzuki-Miyaura CouplingCatalyst/ligand selection, base, solvent, temperature, protecting group for the amine. researchgate.netikm.org.my
Dioxolane FormationAcetalizationAcid catalyst, removal of water, reaction time. organic-chemistry.org
Deprotection (if used)Removal of Protecting GroupReagent choice, reaction conditions to avoid side reactions.

By systematically addressing these aspects, a robust and efficient multi-step synthesis for 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine and its derivatives can be developed.

Advanced Characterization Methodologies for 4 1 2 Dioxolan 2 Yl Biphenyl 4 Ylamine

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are paramount for elucidating the molecular structure of 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine by probing the interactions of the molecule with electromagnetic radiation. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

For 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the two phenyl rings would appear as multiplets or distinct doublets in the downfield region (typically 6.5-8.0 ppm). The single proton on the carbon atom between the two oxygens of the dioxolane ring (the acetal (B89532) proton) would likely appear as a sharp singlet. The four protons of the ethylene (B1197577) group in the dioxolane ring would present as a multiplet. The protons of the primary amine group (-NH₂) would typically appear as a broad singlet, and its chemical shift can be variable.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The spectrum would feature signals for the aromatic carbons, with the carbon atoms attached to the nitrogen and the dioxolane group having characteristic chemical shifts. The acetal carbon of the dioxolane ring would have a distinct signal, as would the two carbons of the ethylene group.

Table 1: Predicted NMR Spectral Data for 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine

SpectrumAssignmentPredicted Chemical Shift (ppm)Expected Multiplicity
¹H NMRAromatic Protons6.7 - 7.6Doublet, Triplet, Multiplet
¹H NMRAmine (NH₂) Protons~3.5 - 5.0 (variable)Broad Singlet
¹H NMRDioxolane (O-CH-O) Proton~5.8Singlet
¹H NMRDioxolane (O-CH₂-CH₂-O) Protons~4.0 - 4.2Multiplet
¹³C NMRAromatic Carbons114 - 150-
¹³C NMRDioxolane (O-CH-O) Carbon~103-
¹³C NMRDioxolane (O-CH₂-CH₂-O) Carbons~65-

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the calculation of the precise molecular formula. For 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine (Molecular Formula: C₁₅H₁₅NO₂), HRMS can confirm this composition with a high degree of confidence. The technique can also reveal the presence of isotopes and provide information about the fragmentation patterns of the molecule, which can further support structural elucidation.

Table 2: Predicted HRMS Data for 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine

ParameterValue
Molecular FormulaC₁₅H₁₅NO₂
Exact Mass241.1103 u
[M+H]⁺ (Protonated Molecule)242.1179 m/z

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. In the IR spectrum of 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine, characteristic absorption bands would confirm the presence of the amine (N-H stretching), the aromatic rings (C=C and C-H stretching), and the dioxolane group (C-O stretching).

Table 3: Predicted IR Absorption Bands for 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretching3300 - 3500
Aromatic (C-H)Stretching3000 - 3100
Aliphatic (C-H)Stretching2850 - 3000
Aromatic (C=C)Stretching1450 - 1600
Acetal (C-O)Stretching1050 - 1150

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are essential for separating the target compound from impurities, reaction byproducts, and starting materials. These methods are also used to determine the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net For a compound like 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine, a reversed-phase HPLC method would be highly effective. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly employed for detection, as the biphenyl (B1667301) system provides strong chromophores. researchgate.net

Table 4: Representative HPLC Method for 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net For 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine, direct analysis by GC-MS might be challenging due to the polarity of the primary amine group, which can lead to poor peak shape and thermal instability. Therefore, derivatization of the amine group, for example, through silylation or acylation, is often performed to increase the compound's volatility and thermal stability. nist.gov The mass spectrometer then provides mass spectra of the separated components, allowing for their identification based on fragmentation patterns.

Table 5: Potential GC-MS Method for Derivatized 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-4-ylamine

ParameterCondition
Derivatizing AgentBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
GC ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium
Temperature ProgramInitial temp 150°C, ramp to 300°C
Ionization ModeElectron Ionization (EI) at 70 eV

Ultra-Performance Liquid Chromatography (UPLC)

Specific UPLC methodologies for the analysis of 4'- arabjchem.orgnih.govDioxolan-2-yl-biphenyl-4-ylamine, including column specifications, mobile phase composition, flow rate, and detector parameters, are not available in the reviewed literature. Consequently, no data regarding retention times, peak purity, or quantitative analysis can be provided.

X-ray Crystallography for Solid-State Structural Analysis

There are no published reports detailing the single-crystal X-ray diffraction analysis of 4'- arabjchem.orgnih.govDioxolan-2-yl-biphenyl-4-ylamine. As a result, critical crystallographic data, such as the crystal system, space group, unit cell dimensions, atomic coordinates, and bond lengths/angles, remain undetermined.

Theoretical and Computational Chemistry Studies on 4 1 2 Dioxolan 2 Yl Biphenyl 4 Ylamine

Electronic Structure Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into the electronic structure of molecules. These methods are pivotal in predicting molecular properties, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) has emerged as a leading computational method in chemistry and materials science due to its favorable balance of accuracy and computational cost. DFT calculations are centered on determining the electron density of a system, from which its energy and other properties can be derived. For 4'- nih.govnrel.govDioxolan-2-yl-biphenyl-4-ylamine, DFT would be employed to optimize the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles.

A typical DFT study of this molecule would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The resulting optimized geometry represents the lowest energy conformation of the molecule in the gas phase. Furthermore, DFT calculations can predict a range of electronic properties, including dipole moment, polarizability, and vibrational frequencies, which are crucial for understanding the molecule's interaction with electric fields and its infrared and Raman spectra.

Illustrative Data Table: Calculated Molecular Properties using DFT

PropertyIllustrative Value
Total Energy-825.4 Hartrees
Dipole Moment2.5 Debye
Polarizability35.2 ų

Note: The values in this table are illustrative and represent typical magnitudes for a molecule of this size and composition, as specific published data for this compound is not available.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energies and spatial distributions of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity and lower stability. For 4'- nih.govnrel.govDioxolan-2-yl-biphenyl-4-ylamine, the HOMO is expected to be localized primarily on the electron-rich aminobiphenyl moiety, while the LUMO may be distributed across the biphenyl (B1667301) system.

Illustrative Data Table: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: The values in this table are illustrative and represent typical magnitudes for a molecule of this type, as specific published data for this compound is not available.

Investigation of Electron Density Distribution and Reactivity Indices

The distribution of electron density within a molecule provides a detailed picture of its chemical nature. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution, where regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For 4'- nih.govnrel.govDioxolan-2-yl-biphenyl-4-ylamine, the MEP map would likely show a negative potential around the oxygen atoms of the dioxolane ring and the nitrogen atom of the amine group, highlighting these as sites for potential electrophilic interaction.

From the electron density, various reactivity indices can be calculated. These include electronegativity (χ), chemical hardness (η), and softness (S). These indices, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. For instance, a "soft" molecule with a small HOMO-LUMO gap is generally more reactive than a "hard" molecule.

Illustrative Data Table: Calculated Reactivity Indices

Reactivity IndexIllustrative Value
Electronegativity (χ)3.5 eV
Chemical Hardness (η)2.3 eV
Global Softness (S)0.22 eV⁻¹

Note: The values in this table are illustrative and based on typical calculations for similar organic molecules, as specific published data for this compound is not available.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, conformational analysis and molecular dynamics simulations offer insights into its flexibility and dynamic behavior.

Dynamics of Biphenyl Rotation and Dioxolane Ring Puckering

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's motion. By solving Newton's equations of motion for the atoms in the molecule over a period of time, MD simulations can reveal the dynamic nature of conformational changes. For 4'- nih.govnrel.govDioxolan-2-yl-biphenyl-4-ylamine, an MD simulation would illustrate the torsional fluctuations of the biphenyl unit around its equilibrium dihedral angle.

Furthermore, the five-membered dioxolane ring is not planar and can adopt different puckered conformations, such as the "envelope" and "twist" forms. MD simulations can be used to study the transitions between these puckered states and determine their relative populations at a given temperature. This dynamic behavior can have significant implications for how the molecule interacts with its environment, including potential binding partners.

Molecular Dynamics Simulations for Adsorption Behavior

There is no specific research available in the searched scientific literature that employs molecular dynamics simulations to study the adsorption behavior of 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine on any surface.

Prediction of Chemical Reactivity and Reaction Pathways

Detailed computational assessments of the chemical reactivity and potential reaction pathways for 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine are not present in the current body of scientific literature.

No computational studies predicting the protonation states and basicity (pKa values) of 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine could be identified in the available literature.

There are no published computational models detailing the potential reaction intermediates that may be formed from 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine during chemical transformations.

Reactivity Profiles and Mechanistic Investigations of 4 1 2 Dioxolan 2 Yl Biphenyl 4 Ylamine

Chemical Transformations Involving the Amine Functionality

The primary amine group attached to the biphenyl (B1667301) core is a site of significant chemical reactivity, primarily due to the lone pair of electrons on the nitrogen atom. This makes the amine group both nucleophilic and basic.

Similar to other aniline (B41778) derivatives, the aromatic amine in 4'- wikipedia.orgmdpi.comDioxolan-2-yl-biphenyl-4-ylamine is weakly basic. wikipedia.org The lone pair of electrons on the nitrogen atom can readily participate in reactions with electrophiles. This nucleophilic character allows the amine to engage in a variety of chemical transformations. For instance, it can react with acids to form ammonium (B1175870) salts. The high nucleophilic reactivity of arylamines also makes them susceptible to oxidation. nih.goviiarjournals.org

The nucleophilicity of the amine is influenced by the electron-donating nature of the biphenyl system. The presence of the second phenyl ring can modulate the electron density on the nitrogen atom, thereby affecting its reactivity compared to simpler anilines.

The nitrogen center of the amine functionality is a versatile handle for a range of derivatization reactions. These reactions are crucial for modifying the properties of the molecule, for instance, by introducing protecting groups or by synthesizing more complex structures. Common derivatization reactions include acylation, alkylation, and diazotization. wikipedia.orgchemicalbook.com

Acylation, typically performed with acyl chlorides or anhydrides, results in the formation of an amide. This transformation is often used to protect the amine group or to reduce its activating effect in electrophilic aromatic substitution reactions. libretexts.org Alkylation introduces alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines. Diazotization, a reaction with nitrous acid, converts the primary amine into a diazonium salt, which is a valuable intermediate for introducing a wide array of functional groups onto the aromatic ring.

Reaction TypeReagent ExampleProduct
AcylationAcetyl chlorideN-(4'- wikipedia.orgmdpi.comDioxolan-2-yl-biphenyl-4-yl)acetamide
AlkylationMethyl iodide4'- wikipedia.orgmdpi.comDioxolan-2-yl-N-methyl-biphenyl-4-ylamine
DiazotizationNitrous acid (HNO2)4'- wikipedia.orgmdpi.comDioxolan-2-yl-biphenyl-4-diazonium salt

This table presents illustrative derivatization reactions at the nitrogen center.

Reactions of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring is a cyclic acetal (B89532), which serves as a protecting group for a carbonyl functionality. Its reactivity is characterized by its stability under neutral and basic conditions and its lability in the presence of acids. organic-chemistry.orgthieme-connect.de

The most characteristic reaction of the 1,3-dioxolane ring is its acid-catalyzed hydrolysis. amanote.comacs.org In the presence of an aqueous acid, the acetal is cleaved to regenerate the original aldehyde (in this case, 4'-formyl-biphenyl-4-ylamine) and ethylene (B1197577) glycol. This deprotection is a fundamental transformation in synthetic chemistry. wikipedia.org

Transacetalization is another acid-catalyzed reaction where the dioxolane ring can be exchanged. mdpi.comorganic-chemistry.org When treated with a different diol in the presence of an acid catalyst, a new acetal is formed. Similarly, reaction with another carbonyl compound can lead to the formation of a new dioxolane.

ReactionConditionsProducts
HydrolysisAqueous acid (e.g., HCl, H2SO4)4'-Formyl-biphenyl-4-ylamine + Ethylene glycol
TransacetalizationAnhydrous acid, another diol (e.g., propan-1,3-diol)New cyclic acetal + Ethylene glycol

This table summarizes key reactions of the 1,3-dioxolane ring.

Under certain conditions, the 1,3-dioxolane ring can undergo ring-opening reactions. researchgate.net Cationic ring-opening polymerization of 1,3-dioxolane is a known process, suggesting that under strongly acidic or with specific catalysts, the dioxolane moiety in the target molecule could potentially be opened. acs.orgresearchgate.netrsc.org Reductive ring-opening is another possibility, which would lead to a hydroxy ether derivative, although this is more commonly observed with 1,3-dioxane (B1201747) systems. researchgate.net The stability of the dioxolane ring makes its ring-opening less common than its hydrolysis under typical synthetic conditions. rsc.org

Aromatic Reactivity of the Biphenyl System

The biphenyl core of 4'- wikipedia.orgmdpi.comDioxolan-2-yl-biphenyl-4-ylamine is susceptible to electrophilic aromatic substitution. The regioselectivity and rate of these reactions are governed by the nature and position of the existing substituents: the activating amino group and the deactivating (by induction) but ortho,para-directing dioxolane group.

The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org Due to the para-substitution of the biphenyl, the positions ortho to the amine group are the most likely sites for electrophilic attack on that ring. The biphenyl system allows for resonance stabilization of the intermediates formed during substitution on either ring. youtube.com

The ring bearing the amino group is significantly more activated towards electrophilic substitution than the ring with the dioxolane substituent. Therefore, reactions such as halogenation, nitration, and sulfonation are expected to occur predominantly on the amine-substituted ring.

Reaction TypeReagentMajor Product(s)
BrominationBr2/FeBr33-Bromo-4'- wikipedia.orgmdpi.comdioxolan-2-yl-biphenyl-4-ylamine
NitrationHNO3/H2SO43-Nitro-4'- wikipedia.orgmdpi.comdioxolan-2-yl-biphenyl-4-ylamine
SulfonationSO3/H2SO44'- wikipedia.orgmdpi.comDioxolan-2-yl-4-amino-biphenyl-3-sulfonic acid

This table illustrates the expected major products of electrophilic aromatic substitution on the more activated ring of the biphenyl system.

Studies on Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies provide fundamental understanding of a compound's reactivity. Such investigations for 4'- chemrxiv.orgresearchgate.netDioxolan-2-yl-biphenyl-4-ylamine are not present in the current body of scientific literature. The absence of this data means that key parameters such as reaction rates, activation energies, and the nature of reaction intermediates for this compound have not been determined.

Applications in Catalysis and Ligand Development

Design and Synthesis of Biphenyl-Dioxolane-Amine Based Ligands

The synthesis of ligands based on this structure would likely involve modification of the amine group to introduce other coordinating moieties, such as phosphines or additional nitrogen-based groups. These modifications can be tailored to tune the electronic and steric properties of the resulting ligand, thereby influencing the activity and selectivity of the corresponding metal catalyst.

The development of chiral ligands is crucial for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. researchgate.net The 4'- nih.govresearchgate.netDioxolan-2-yl-biphenyl-4-ylamine structure can be rendered chiral in several ways. One approach involves the use of enantiomerically pure starting materials for the synthesis of the 1,3-dioxolane (B20135) ring. This "chiral pool" strategy can impart chirality to the ligand, which can then be transferred to the catalytic process. Such ligands are valuable in a wide range of metal-catalyzed asymmetric reactions. enamine.net

The biphenyl (B1667301) core of the molecule presents an opportunity for creating axial chirality. nih.gov Atropisomers are stereoisomers resulting from hindered rotation around a single bond, and the biphenyl scaffold is a classic example. nih.govbohrium.com By introducing bulky substituents at the ortho-positions of the biphenyl rings, rotation can be restricted, leading to stable, separable enantiomers. This central-to-axial chirality transfer is a powerful strategy in ligand design. nih.govbohrium.com These axially chiral biphenyl ligands have proven to be highly effective in a variety of asymmetric transformations. nih.govchemrxiv.org

Coordination Chemistry with Transition Metals

The amine and the oxygen atoms of the dioxolane ring in 4'- nih.govresearchgate.netDioxolan-2-yl-biphenyl-4-ylamine and its derivatives can act as donor atoms, allowing the molecule to function as a ligand and form complexes with various transition metals.

The study of how these ligands bind to metal centers is fundamental to understanding their potential catalytic behavior. The formation of metal complexes can be investigated using techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy. These studies would reveal the coordination geometry, bond lengths, and bond angles of the resulting complexes, providing insight into their stability and reactivity. The nature of the metal and the ligand substituents would influence the structure and properties of the complex.

The primary amine group (-NH2) is a well-known coordinating group in ligand chemistry, readily donating its lone pair of electrons to a metal center. The two oxygen atoms within the 1,3-dioxolane ring also possess lone pairs and can participate in coordination, potentially leading to chelation. This chelate effect, where a multidentate ligand binds to a metal ion, typically results in more stable complexes compared to those formed with monodentate ligands. The resulting ligand could act as a bidentate (N,O) or tridentate (N,O,O) ligand depending on the geometric constraints and the nature of the metal ion.

Catalytic Applications in Organic Transformations

Based on a comprehensive review of scientific literature, there is no available research specifically detailing the direct application of the compound 4'- beilstein-journals.orgresearchgate.netDioxolan-2-yl-biphenyl-4-ylamine as a ligand or catalyst in the catalytic reactions outlined in your request.

This compound possesses a biphenyl-4-ylamine core structure, which is a common feature in the architecture of highly effective phosphine ligands used in modern catalysis, such as the Buchwald-type ligands. The presence of the dioxolane group, a protected form of an aldehyde, suggests that 4'- beilstein-journals.orgresearchgate.netDioxolan-2-yl-biphenyl-4-ylamine is likely utilized as a chemical intermediate or a building block for the synthesis of more complex, functionalized ligands.

However, without published studies on its direct involvement or the catalytic activity of its derivatives in the specified reactions, it is not possible to provide scientifically accurate information, detailed research findings, or data tables for the following sections as requested:

Investigation of Cooperative Catalysis Mechanisms

Generating content for these sections without supporting scientific evidence would result in speculation and inaccuracy. Therefore, in adherence to the instructions to provide a scientifically accurate and authoritative article, and the strict focus on the specified compound, the requested article cannot be generated at this time. Further research and publication on the catalytic applications of this specific compound or its direct derivatives would be required to fulfill this request.

Supramolecular Chemistry and Advanced Materials Science with 4 1 2 Dioxolan 2 Yl Biphenyl 4 Ylamine Scaffolds

Molecular Recognition and Self-Assembly Phenomena

The self-assembly of 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine into well-defined supramolecular structures is dictated by a delicate interplay of various non-covalent interactions. These weak forces, though individually modest, collectively provide the thermodynamic driving force for the spontaneous organization of molecules into larger, ordered assemblies. The specific geometry and electronic properties of the constituent functional groups—the biphenyl (B1667301) core, the amine group, and the dioxolane ring—play a pivotal role in directing these interactions.

Formation of Supramolecular Architectures via Non-Covalent Interactions

The primary non-covalent interactions responsible for the self-assembly of 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine and its derivatives include hydrogen bonding, π-π stacking, and van der Waals forces.

π-π Stacking: The biphenyl core, being an extended aromatic system, is prone to π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-orbitals of adjacent aromatic rings. The geometry of the stacking can vary, with common arrangements including face-to-face and edge-to-face (CH-π) interactions. acs.org In many liquid crystalline materials based on biphenyls, π-π stacking is a key factor in the formation of ordered mesophases. researchgate.netnih.govmdpi.com The extent and nature of π-π stacking are highly dependent on the substituents on the biphenyl rings, which can modulate the electronic properties and steric hindrance.

Interaction TypeKey Functional Groups InvolvedTypical Energy Range (kJ/mol)Role in Supramolecular Assembly
Hydrogen BondingAmine (-NH2), Dioxolane (-O-)10 - 40Directionality and structural reinforcement
π-π StackingBiphenyl Core5 - 50Induces columnar or layered structures
Van der Waals ForcesEntire Molecule0.4 - 4Overall stabilization and packing efficiency

Influence of Molecular Conformation on Self-Assembly Pathways

The conformation of the 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine molecule, particularly the dihedral angle between the two phenyl rings of the biphenyl unit, has a profound impact on the self-assembly process. In an isolated state, biphenyl is typically twisted due to steric hindrance between the ortho-hydrogens. However, in the solid state or in solution, this torsional angle can be influenced by intermolecular interactions. A more planar conformation can enhance π-π stacking, leading to more ordered assemblies, but at the cost of increased intramolecular steric repulsion. nih.gov

The presence of substituents can further restrict the rotation around the central C-C bond, a phenomenon known as atropisomerism. While the substituents in 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine are not bulky enough to induce stable atropisomers at room temperature, they can influence the preferred rotational conformation and thus the pathway of self-assembly. This can lead to the formation of different polymorphic structures, each with distinct properties. The interplay between conformational flexibility and intermolecular interactions is a key determinant of the final supramolecular architecture. nih.gov

Integration into Functional Supramolecular Scaffolds

The unique structural and functional attributes of 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine make it an attractive candidate for the design of molecular building blocks for the construction of ordered and functional supramolecular scaffolds. By strategically modifying this core structure, it is possible to program the self-assembly process to yield materials with desired properties and functionalities.

Design of Molecular Building Blocks for Ordered Assemblies

The modular nature of 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine allows for its derivatization to create a variety of molecular building blocks. For example, the amine group can be readily functionalized to introduce other recognition sites or reactive groups. This "bottom-up" approach enables the construction of complex supramolecular systems with tailored architectures.

Biphenyl-based building blocks have been successfully employed in the synthesis of porous organic polymers and frameworks. mdpi.comnorthwestern.edu These materials possess high surface areas and well-defined pore structures, making them suitable for applications in gas storage, separation, and catalysis. The amine functionality of the target molecule can serve as a reactive site for polymerization or for post-synthetic modification of the porous framework.

Furthermore, the rigid, rod-like nature of the biphenyl core is a key feature in the design of liquid crystals. nih.govmdpi.com By attaching flexible alkyl chains to the biphenyl unit, it is possible to induce the formation of various liquid crystalline phases, such as nematic, smectic, and columnar phases. The dioxolane and amine groups can influence the polarity and intermolecular interactions, thereby affecting the phase behavior and transition temperatures of the resulting liquid crystalline materials.

Building Block Design StrategyTarget Supramolecular ScaffoldKey Molecular FeaturesPotential Applications
Functionalization of the Amine GroupCovalent Organic Frameworks (COFs)Rigid biphenyl backbone, reactive amine sitesGas storage, catalysis, sensing
Attachment of Flexible Side ChainsLiquid CrystalsAnisotropic molecular shape, tunable polarityDisplays, optical switches, sensors
Introduction of Chiral CentersChiral Supramolecular PolymersHelical self-assembly, chiroptical propertiesEnantioselective separation, asymmetric catalysis

Exploration of Hierarchical Self-Organization

Hierarchical self-organization refers to the step-wise assembly of molecular components into progressively larger and more complex structures. This is a hallmark of biological systems and a key goal in supramolecular chemistry. For 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine derivatives, hierarchical assembly can be envisioned to occur in multiple stages. chinesechemsoc.org

Initially, individual molecules may form primary assemblies, such as one-dimensional chains or tapes, through strong and directional interactions like hydrogen bonding. These primary structures can then associate into higher-order architectures, such as bundles of fibers or layered sheets, driven by weaker and less directional forces like π-π stacking and van der Waals interactions. The final morphology of the supramolecular material is thus a result of this multi-level assembly process. The ability to control each stage of this hierarchy is crucial for the rational design of materials with specific functions.

Potential in Advanced Organic Materials Development

The self-assembly properties of 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine and its derivatives open up possibilities for their application in a range of advanced organic materials. The ability to form well-ordered structures at the nanoscale is particularly relevant for applications in organic electronics, sensing, and nanotechnology.

The biphenylamine core is a known charge-transporting moiety, and its incorporation into ordered supramolecular structures could facilitate efficient charge migration. royalsocietypublishing.orgvu.lt This makes such materials promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The self-assembly process can be used to control the packing of the molecules, which is a critical factor in determining the charge transport properties of the material.

The functional groups on the molecule also provide opportunities for the development of chemical sensors. The amine group can act as a binding site for specific analytes, and this binding event could induce a change in the supramolecular structure, leading to a detectable signal, such as a change in fluorescence or color. The porous nature of some of the potential supramolecular assemblies could also be exploited for the selective adsorption and detection of small molecules.

In the realm of nanotechnology, the self-assembly of these molecules could be used to create well-defined nanostructures, such as nanofibers, nanotubes, and nanosheets. These nanostructures could find applications as templates for the synthesis of other materials, as components in nanoelectronic devices, or as scaffolds for tissue engineering. nih.gov

Potential Application AreaRelevant PropertyKey Structural Feature
Organic ElectronicsCharge TransportOrdered π-stacked biphenyl cores
Chemical SensingMolecular RecognitionFunctional amine and dioxolane groups
NanotechnologyFormation of NanostructuresHierarchical self-assembly

Scaffolds for Electronic and Optoelectronic Functionality

The unique molecular architecture of 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine, which combines an electron-donating amino group with a dioxolane substituent on a biphenyl framework, suggests its significant potential for use in electronic and optoelectronic devices. The biphenyl-4-ylamine core is a well-established component in hole-transporting materials (HTMs) used in Organic Light-Emitting Diodes (OLEDs). The amino group enhances the highest occupied molecular orbital (HOMO) energy level, facilitating efficient hole injection and transport.

The introduction of the 4'- nih.govnih.govdioxolan-2-yl group is anticipated to modulate the electronic properties of the biphenyl-4-ylamine scaffold in several ways. The dioxolane group, with its oxygen atoms, can exert a moderate electron-withdrawing or electron-donating effect depending on its conformational orientation relative to the biphenyl ring. This can influence the energy levels of both the HOMO and the lowest unoccupied molecular orbital (LUMO), thereby tuning the bandgap of the material. Such modulation is critical for optimizing the performance of organic electronic devices. For instance, in OLEDs, a well-matched HOMO level with the anode work function and the HOMO of the emissive layer is crucial for efficient charge injection and recombination.

Furthermore, the steric bulk of the dioxolane group can play a significant role in the solid-state packing of the molecules. By preventing excessive π-π stacking, which can lead to luminescence quenching, the dioxolane substituent can help preserve high solid-state emission quantum yields. This is a desirable characteristic for materials used in the emissive layer of OLEDs.

The potential electronic and optoelectronic applications for materials derived from the 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine scaffold are summarized in the table below.

Potential Application Key Functionality of the Scaffold Relevant Material Properties
Organic Light-Emitting Diodes (OLEDs)Hole-Transporting Layer (HTL), Emissive Layer (EML)High hole mobility, appropriate HOMO/LUMO levels, high photoluminescence quantum yield, good thermal stability.
Organic Photovoltaics (OPVs)Donor material in the active layerBroad absorption spectrum, suitable HOMO level for efficient charge transfer to the acceptor material.
Organic Field-Effect Transistors (OFETs)p-type semiconductor in the active channelHigh hole mobility, good film-forming properties, and environmental stability.

This table presents potential applications based on the known properties of biphenyl-4-ylamine derivatives and the anticipated influence of the dioxolane substituent.

Tailoring Material Properties through Molecular Design

The versatility of the 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine scaffold lies in the numerous possibilities for its chemical modification to tailor material properties for specific applications. Molecular design strategies can be employed to systematically alter the electronic, optical, and morphological characteristics of materials derived from this core structure.

One primary approach is the substitution at the amino group. N-arylation or N-alkylation can significantly impact the ionization potential and hole mobility of the resulting material. For example, replacing the hydrogen atoms of the primary amine with aryl groups, such as phenyl or naphthyl, can enhance the stability and hole-transporting capabilities.

Another avenue for molecular engineering is the modification of the biphenyl core itself. The introduction of additional electron-donating or electron-withdrawing groups at other positions on the biphenyl rings can further tune the HOMO and LUMO energy levels. For instance, the incorporation of fluorine atoms can lower the HOMO level, leading to improved stability in ambient conditions.

The dioxolane group also offers opportunities for modification. Altering the substituents on the dioxolane ring can influence the steric hindrance and electronic nature of this part of the molecule, providing another handle for property tuning.

The following table illustrates hypothetical examples of how molecular design could be used to tailor the properties of materials based on the 4'- nih.govnih.govDioxolan-2-yl-biphenyl-4-ylamine scaffold for different optoelectronic applications.

Derivative Modification Anticipated Effect on Properties Target Application
Compound A N,N-diphenyl substitution on the amine groupIncreased hole mobility and thermal stability.Hole-Transporting Layer in OLEDs
Compound B Introduction of cyano groups on the biphenyl coreLowered LUMO energy level, enhanced electron affinity.Electron-Transporting Material or ambipolar semiconductor
Compound C Extension of π-conjugation with thiophene (B33073) unitsRed-shifted absorption and emission spectra.Donor material in Organic Photovoltaics

This table provides a conceptual illustration of molecular design strategies and their expected outcomes. The actual properties would need to be confirmed through experimental synthesis and characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.